Anti-inflammatory agent 54

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

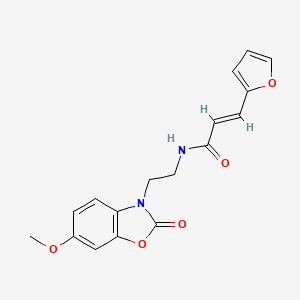

Molecular Formula |

C17H16N2O5 |

|---|---|

Molecular Weight |

328.32 g/mol |

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(6-methoxy-2-oxo-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C17H16N2O5/c1-22-13-4-6-14-15(11-13)24-17(21)19(14)9-8-18-16(20)7-5-12-3-2-10-23-12/h2-7,10-11H,8-9H2,1H3,(H,18,20)/b7-5+ |

InChI Key |

RUTHXBPCZRIDSB-FNORWQNLSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)/C=C/C3=CC=CO3 |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=CO3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Anti-inflammatory Agent 54": A Technical Guide to Two Distinct Bioactive Compounds

A comprehensive analysis of two novel anti-inflammatory compounds, both designated as "Agent 54" in recent literature, reveals distinct mechanisms of action and synthetic pathways. This technical guide provides an in-depth exploration of a potent, non-peptidyl Cathepsin C inhibitor and a Coixol derivative that modulates the NF-κB signaling pathway, offering researchers and drug development professionals a consolidated resource on their discovery, synthesis, and biological evaluation.

This whitepaper clarifies the identity of two separate molecules referred to as "anti-inflammatory agent 54." The first is a highly selective, non-peptidyl, non-covalent inhibitor of Cathepsin C, an enzyme implicated in inflammatory processes. The second is a derivative of Coixol, a natural product known for its anti-inflammatory properties, which exerts its effects through the inhibition of the NF-κB signaling cascade. A third mention in the literature regarding a late-stage saturation synthesis of an "this compound" has been identified as referring to the aforementioned Cathepsin C inhibitor.

Part 1: The Cathepsin C Inhibitor - A Novel Approach to Curbing Inflammation

Discovered through a structure-based optimization of a hit compound, this "compound 54" has emerged as a potent and selective inhibitor of Cathepsin C, a key enzyme in the activation of neutrophil serine proteases (NSPs) involved in inflammatory diseases.[1]

Quantitative Biological Data

The inhibitory activity and in vivo efficacy of the Cathepsin C inhibitor are summarized below.

| Parameter | Value | Assay | Source |

| Cathepsin C IC50 | 57.4 nM | Enzymatic Assay | [1] |

| In Vivo Efficacy | Significant reduction in inflammatory cell infiltration | Cigarette smoke-induced COPD mouse model | [1] |

Experimental Protocols

Synthesis of Cathepsin C Inhibitor (Compound 54)

The synthesis of the Cathepsin C inhibitor is a multi-step process culminating in the final compound. The detailed, step-by-step protocol is outlined in the supplementary information of the primary research article. Broadly, the synthesis involves the coupling of key intermediates, followed by purification using standard chromatographic techniques.

Cathepsin C Enzymatic Assay

The in vitro inhibitory activity of compound 54 against Cathepsin C was determined using a fluorometric assay. The protocol involves the following key steps:

-

Recombinant human Cathepsin C is pre-incubated with varying concentrations of the inhibitor.

-

The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as H-Gly-Arg-AMC.

-

The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Chronic Obstructive Pulmonary Disease (COPD) Model

The anti-inflammatory efficacy of compound 54 was evaluated in a cigarette smoke-induced COPD mouse model. The general procedure is as follows:

-

Mice are exposed to cigarette smoke over a period of several weeks to induce a COPD-like phenotype, characterized by pulmonary inflammation.

-

A cohort of smoke-exposed mice is treated with compound 54, typically via oral administration.

-

Following the treatment period, bronchoalveolar lavage fluid (BALF) is collected to assess the inflammatory cell infiltrate (e.g., neutrophils, macrophages).

-

Lung tissue may also be collected for histological analysis of inflammation and structural changes.

Signaling Pathway and Experimental Workflow

References

An In-Depth Technical Guide to Anti-inflammatory Agent 54 (Compound 9c)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-inflammatory agent 54, also identified as compound 9c, is a synthetic derivative of Coixol demonstrating significant potential as a therapeutic agent for inflammatory conditions. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for in vitro and in vivo evaluation are presented, alongside a summary of its biological activity. The core of its anti-inflammatory effect lies in the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-inflammatory drugs.

Chemical Structure and Properties

This compound is a Coixol derivative. Coixol itself is a benzoxazolinone compound. The chemical structure and key properties of this compound are detailed below.

Chemical Structure:

Unfortunately, a publicly available, definitive 2D chemical structure diagram for "this compound" or "compound 9c" as a Coixol derivative could not be located in the searched resources.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆N₂O₅ | [1] |

| Molecular Weight | 328.32 g/mol | [1] |

| CAS Number | 2924156-46-5 | [1] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of agent 54 is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

This compound disrupts this cascade, leading to a downstream reduction in the production of key inflammatory mediators.

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory action of Agent 54.

Biological Activity and Efficacy

The anti-inflammatory properties of agent 54 have been evaluated in both in vitro and in vivo models.

In Vitro Activity

The primary in vitro assay used to characterize the anti-inflammatory activity of agent 54 is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Quantitative In Vitro Data

| Assay | Cell Line | Parameter | Value | Reference |

| LPS-induced Nitric Oxide Production | RAW264.7 | IC₅₀ | 2.4 µM | [1] |

| LPS-induced Nitric Oxide Production | RAW264.7 | IC₅₀ | 0.8 µM | [2] |

Note: The discrepancy in IC₅₀ values may be attributed to variations in experimental conditions between different studies.

In Vivo Activity

The in vivo anti-inflammatory efficacy of this compound was demonstrated using a xylene-induced mouse auricular edema model.[2] This model is a standard method for evaluating the topical or systemic anti-inflammatory activity of novel compounds.

Quantitative In Vivo Data

| Animal Model | Treatment | Dosage | Inhibition of Edema (%) | Reference |

| Xylene-induced Mouse Auricular Edema | Compound 9c (Agent 54) | 50 mg/kg | 45.6 | [2] |

| Xylene-induced Mouse Auricular Edema | Celecoxib (Positive Control) | 50 mg/kg | 35.8 | [2] |

Experimental Protocols

Synthesis of this compound (Compound 9c)

This compound (compound 9c) was synthesized through the hybridization of Coixol with cinnamic acid.[2]

General Procedure:

To a solution of Coixol (1 equivalent) in an appropriate solvent, a substituted cinnamic acid (1.2 equivalents) is added, followed by a coupling agent and a base. The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to yield the final compound.

Note: For a detailed, step-by-step synthesis protocol, including specific reagents, solvents, and purification methods, please refer to the supporting information of the primary literature.[2]

In Vitro: LPS-Induced Nitric Oxide Production in RAW264.7 Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with LPS.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) for standard curve

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included.

-

Stimulation: After a 1-hour pre-treatment with the compound, add LPS to each well to a final concentration of 1 µg/mL (except for the untreated control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

In Vivo: Xylene-Induced Mouse Auricular Edema

This model evaluates the anti-inflammatory effect of a compound on acute inflammation induced by a chemical irritant.

Materials:

-

Male ICR mice (or similar strain), 6-8 weeks old

-

Xylene

-

This compound

-

Vehicle (e.g., 0.5% sodium carboxymethylcellulose)

-

Positive control (e.g., Celecoxib)

-

Micrometer or balance

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide the mice into groups (n=6-8 per group): vehicle control, positive control, and different dose groups of this compound. Administer the compounds orally (or via the desired route) one hour before the induction of edema.

-

Induction of Edema: Apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the untreated control.

-

Evaluation of Edema: After a set time (e.g., 1-2 hours) following xylene application, sacrifice the mice by cervical dislocation.

-

Measurement:

-

Use a biopsy punch to remove a standard-sized circular section from both the right (treated) and left (control) ears.

-

Weigh the ear punches immediately.

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

-

Analysis: The percentage of edema inhibition is calculated using the following formula:

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Conclusion

This compound (compound 9c) is a promising Coixol derivative with demonstrated in vitro and in vivo anti-inflammatory activity. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics for a range of inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

In Vitro Anti-inflammatory Activity of Agent 54: A Technical Overview

Introduction

"Anti-inflammatory agent 54," also identified as compound 9c, is a derivative of Coixol that has demonstrated notable anti-inflammatory properties in preclinical in vitro studies.[1][2] This technical guide provides a comprehensive summary of its in vitro anti-inflammatory activity, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative In Vitro Anti-inflammatory Activity

The primary in vitro anti-inflammatory effect of Agent 54 has been quantified through its inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The half-maximal inhibitory concentration (IC50) values from available sources are summarized below.

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value | Reference |

| Nitric Oxide Production | RAW264.7 macrophages | LPS | Nitric Oxide (NO) | 2.4 μM | [1][2] |

| Nitric Oxide Production | RAW264.7 macrophages | LPS | Nitric Oxide (NO) | 0.8 μM | [3][4] |

Note: The discrepancy in IC50 values (2.4 μM and 0.8 μM) may be attributable to variations in experimental conditions between different studies.

Mechanism of Action

This compound exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of the inflammatory response. By inhibiting the NF-κB pathway, Agent 54 leads to the downregulation of several pro-inflammatory cytokines and enzymes, including:

-

Inducible nitric oxide synthase (iNOS)

-

Tumor necrosis factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

The inhibition of iNOS expression is consistent with the observed reduction in nitric oxide production.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

The following is a detailed methodology for the in vitro nitric oxide production assay, a key experiment used to characterize the anti-inflammatory activity of Agent 54.

Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cells are used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is then replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (typically 1-2 hours), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A control group treated with LPS only is also included.

Nitric Oxide (NO) Assay (Griess Test):

-

Incubation: After 24 hours of incubation with LPS and the test compound, the cell culture supernatant is collected.

-

Griess Reagent: The Griess reagent, a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, is used to measure the amount of nitrite (a stable product of NO) in the supernatant.

-

Procedure: An equal volume of the culture supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes in the dark.

-

Measurement: The absorbance of the resulting azo dye is measured at a wavelength of 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated control.

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Experimental workflow for the in vitro nitric oxide production assay.

Conclusion

This compound (compound 9c) has been identified as a potent inhibitor of the inflammatory response in vitro. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, leads to a significant reduction in the production of key pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this promising anti-inflammatory compound.

References

Unraveling "Anti-inflammatory Agent 54": A Technical Guide to Target Identification and Validation

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and validation of a significant anti-inflammatory agent, referred to in scientific literature as "Anti-inflammatory agent 54". It has come to light that this designation refers to at least two distinct chemical entities with promising therapeutic potential: a Coixol derivative, compound 9c , which targets the NF-κB signaling pathway, and a potent, non-peptidyl, non-covalent inhibitor of Cathepsin C, identified as lead compound 54 .

This document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core scientific findings for both compounds. It will detail their mechanisms of action, summarize key quantitative data, and provide detailed experimental protocols for the pivotal studies that have defined their anti-inflammatory properties.

Part 1: this compound (Compound 9c) - A Coixol Derivative Targeting NF-κB

Introduction

Compound 9c, a novel derivative of Coixol, has been identified as a potent anti-inflammatory agent.[1] Its mechanism of action is centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1] By suppressing this pathway, compound 9c effectively downregulates the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

Quantitative Data Summary

The anti-inflammatory activity of compound 9c has been quantified through a series of in vitro and in vivo studies. The key findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of Compound 9c

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 | Reference |

| Nitric Oxide Production | RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | 2.4 μM | [1] |

Table 2: In Vivo Anti-inflammatory Activity of Compound 9c

| Animal Model | Treatment | Dosage | Parameter | Inhibition (%) | Reference |

| Xylene-induced Mouse Auricular Edema | Compound 9c | 50 mg/kg | Ear Edema | 52.8% | |

| Xylene-induced Mouse Auricular Edema | Compound 9c | 25 mg/kg | Ear Edema | 35.1% | |

| Xylene-induced Mouse Auricular Edema | Indomethacin (Positive Control) | 50 mg/kg | Ear Edema | 48.2% |

Signaling Pathway

The inhibitory effect of compound 9c on the NF-κB signaling pathway is central to its anti-inflammatory action. The following diagram illustrates the key steps in this pathway and the point of intervention by compound 9c.

Experimental Protocols

This assay is a standard in vitro method to screen for anti-inflammatory compounds that inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Assay Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of compound 9c for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce iNOS expression and NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent. The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

-

The half-maximal inhibitory concentration (IC50) is then calculated.

-

Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB.

-

Cell Treatment and Lysis:

-

Plate RAW264.7 cells and treat with compound 9c and/or LPS as described above.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

This technique visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

-

Cell Culture and Treatment:

-

Grow RAW264.7 cells on glass coverslips in a 24-well plate.

-

Treat the cells with compound 9c and/or LPS.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

-

After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the subcellular localization of p65. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. Compound 9c treatment is expected to prevent this translocation.

-

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) secreted by cells into the culture medium.

-

Sample Collection: Collect the cell culture supernatants from RAW264.7 cells treated with compound 9c and/or LPS.

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

After another incubation and wash, add streptavidin-HRP.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

This is a common in vivo model to assess the anti-inflammatory activity of a compound on acute inflammation.

-

Animals: Use male ICR mice (or a similar strain) weighing 20-25 g.

-

Procedure:

-

Administer compound 9c or a vehicle control orally or topically to the mice.

-

After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by applying a fixed volume of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

-

After a specific time (e.g., 1-2 hours), sacrifice the mice by cervical dislocation.

-

Cut circular sections from both the right (treated) and left (control) ears using a cork borer.

-

Weigh the ear punches immediately.

-

The difference in weight between the right and left ear punches is a measure of the edema.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

-

Part 2: Lead Compound 54 - A Non-peptidyl, Non-covalent Cathepsin C Inhibitor

Introduction

Lead compound 54 has emerged as a highly potent and selective non-peptidyl, non-covalent inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I).[2] Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G.[2] These NSPs are key mediators of tissue damage and inflammation in various diseases, including chronic obstructive pulmonary disease (COPD). By inhibiting Cathepsin C, compound 54 effectively blocks the activation of these downstream proteases, thereby exerting a powerful anti-inflammatory effect.[2]

Quantitative Data Summary

The inhibitory potency and in vivo efficacy of lead compound 54 have been characterized, highlighting its potential as a therapeutic agent.

Table 3: In Vitro Activity of Lead Compound 54

| Target | Assay Type | Parameter | Value | Reference |

| Cathepsin C | Enzymatic Assay | IC50 | 57.4 nM | [2] |

Table 4: In Vivo Anti-inflammatory Activity of Lead Compound 54

| Animal Model | Disease | Treatment | Dosage | Key Finding | Reference |

| Mouse Model | Chronic Obstructive Pulmonary Disease (COPD) | Compound 54 | Not specified in abstract | Exhibited effective anti-inflammatory activity | [2] |

Further details on the in vivo quantitative data are being actively sought from the full-text publication.

Signaling Pathway

The mechanism of action of lead compound 54 revolves around the inhibition of Cathepsin C, which is a critical upstream activator of neutrophil serine proteases. The following diagram illustrates this pathway.

Experimental Protocols

This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin C.

-

Reagents: Recombinant human Cathepsin C, a fluorogenic substrate for Cathepsin C (e.g., (H-Gly-Arg)2-R110), assay buffer (e.g., MES buffer, pH 6.0, containing DTT and EDTA).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, various concentrations of lead compound 54, and the fluorogenic substrate.

-

Initiate the reaction by adding recombinant human Cathepsin C.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Animal models of COPD are used to evaluate the in vivo efficacy of potential therapeutic agents. A common method involves exposure to cigarette smoke or intranasal administration of elastase.

-

Animals: Typically, mice or rats are used.

-

Induction of COPD:

-

Cigarette Smoke Exposure: Expose the animals to cigarette smoke for a prolonged period (e.g., several weeks to months) in a specialized exposure chamber.

-

Elastase Instillation: Administer a single or repeated dose of porcine pancreatic elastase intranasally or intratracheally to induce emphysema-like changes.

-

-

Treatment: Administer lead compound 54 or a vehicle control to the animals via an appropriate route (e.g., oral gavage) during or after the induction of COPD.

-

Assessment of Inflammation and Lung Damage:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the number and type of inflammatory cells (e.g., neutrophils, macrophages) and the levels of pro-inflammatory cytokines.

-

Histology: Perfuse and fix the lungs for histological examination. Stain lung sections with hematoxylin and eosin (H&E) to assess inflammation and lung architecture (e.g., mean linear intercept to quantify emphysema).

-

Lung Function Tests: In some models, lung function parameters such as compliance and resistance can be measured.

-

-

Data Analysis: Compare the inflammatory parameters and lung damage in the compound-treated group with the vehicle-treated group to determine the efficacy of the compound.

Conclusion

"this compound" represents two distinct and highly promising therapeutic candidates. Compound 9c, a Coixol derivative, demonstrates significant anti-inflammatory effects through the targeted inhibition of the NF-κB pathway. Lead compound 54, a non-peptidyl, non-covalent inhibitor of Cathepsin C, offers a novel approach to treating inflammatory diseases by preventing the activation of destructive neutrophil serine proteases.

The detailed data and experimental protocols provided in this guide offer a solid foundation for further research and development of these promising anti-inflammatory agents. The continued investigation of both compound 9c and lead compound 54 holds the potential to deliver new and effective treatments for a wide range of inflammatory conditions.

References

An In-depth Technical Guide to "Anti-inflammatory Agent 54" and its Impact on Cytokine Production

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compounds referred to as "Anti-inflammatory agent 54" in scientific literature, focusing on their mechanisms of action related to cytokine production. It has come to light through research that this designation is not unique and has been attributed to at least two distinct molecular entities: TNIK-IN-9 (Compound 54) , a selective NF-κB Inducing Kinase (NIK) inhibitor, and Compound 9c , a derivative of Coixol. This document will address each compound separately to ensure clarity and precision.

TNIK-IN-9 (Compound 54): A Selective NIK Inhibitor

TNIK-IN-9, also referred to as Compound 54 in the primary literature, is a potent and selective inhibitor of NF-κB Inducing Kinase (NIK). Its anti-inflammatory properties stem from its ability to specifically target the noncanonical NF-κB signaling pathway, a crucial regulator of various inflammatory and autoimmune diseases.

Mechanism of Action

TNIK-IN-9 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of NIK.[1][2] NIK is a central component of the noncanonical NF-κB pathway. Under normal physiological conditions, NIK is continuously targeted for proteasomal degradation. However, upon stimulation by certain cytokines (e.g., BAFF, CD40L), NIK accumulates and activates the IKKα complex, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer then translocates to the nucleus to activate the transcription of target genes, including those encoding various pro-inflammatory cytokines and chemokines.[3] By inhibiting NIK, TNIK-IN-9 effectively blocks the processing of p100 to p52, thereby halting the downstream signaling cascade and subsequent pro-inflammatory gene expression.[3]

Impact on Cytokine Production

In Vitro Data: In studies utilizing RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and CD40, TNIK-IN-9 demonstrated a significant reduction in the levels of several key inflammatory cytokines and chemokines.

| Cytokine/Chemokine | Cell Line | Stimulant(s) | TNIK-IN-9 Concentration | Observation | Reference |

| TNF-α | RAW264.7 | LPS & CD40 | 5 µM | Decreased levels | [1][2] |

| IL-6 | RAW264.7 | LPS & CD40 | 5 µM | Decreased levels | [1][2] |

| IL-1β | RAW264.7 | LPS & CD40 | 5 µM | Decreased levels | [1][2] |

| CCL12 | RAW264.7 | LPS & CD40 | 5 µM | Decreased levels | [1][2] |

In Vivo Data: In a murine model of LPS-induced sepsis, a single intraperitoneal injection of TNIK-IN-9 resulted in a marked inhibition of pro-inflammatory cytokine secretion.

| Cytokine/Chemokine | Animal Model | Stimulant | TNIK-IN-9 Dosage | Observation | Reference |

| TNF-α | Mice | LPS | 10 mg/kg (i.p.) | Inhibited secretion | [1][2] |

| IL-1β | Mice | LPS | 10 mg/kg (i.p.) | Inhibited secretion | [1][2] |

| CXCL12 | Mice | LPS | 10 mg/kg (i.p.) | Inhibited secretion | [2] |

| IL-6 | Mice | LPS | 10 mg/kg (i.p.) | Inhibited secretion | [1][2] |

| IFN-γ | Mice | LPS | 10 mg/kg (i.p.) | Inhibited secretion | [2] |

Experimental Protocols

In Vitro Cytokine Measurement in RAW264.7 Cells:

-

Cell Culture: RAW264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with TNIK-IN-9 (5 µM) for 2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) and CD40 to induce an inflammatory response.

-

Sample Collection: After a specified incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of TNF-α, IL-6, IL-1β, and CCL12 in the supernatant are measured using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Cytokine Measurement in LPS-Induced Sepsis Model:

-

Animal Model: A suitable strain of mice (e.g., C57BL/6) is used.

-

Treatment: A single dose of TNIK-IN-9 (10 mg/kg) is administered via intraperitoneal (i.p.) injection.

-

Induction of Sepsis: Sepsis is induced by the administration of a standardized dose of LPS.

-

Sample Collection: At a predetermined time point post-LPS administration, blood samples are collected.

-

Cytokine Quantification: Serum levels of TNF-α, IL-1β, CXCL12, IL-6, and IFN-γ are quantified using methods such as ELISA or multiplex bead array assays.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Noncanonical NF-κB pathway inhibition by TNIK-IN-9.

Caption: In vitro and in vivo experimental workflows.

Compound 9c: A Coixol Derivative

"this compound" has also been used to describe compound 9c, a derivative of Coixol. This compound exhibits anti-inflammatory properties through the inhibition of the canonical NF-κB pathway.

Mechanism of Action

Compound 9c acts as an anti-inflammatory agent by inhibiting the NF-κB signaling pathway.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), TNF-α, IL-6, and IL-1β.[1]

Impact on Cytokine and Inflammatory Mediator Production

In Vitro Data: Studies on LPS-stimulated RAW264.7 macrophages have shown that compound 9c effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines.

| Mediator/Cytokine | Cell Line | Stimulant | Compound 9c Effect | Observation | Reference |

| Nitric Oxide (NO) | RAW264.7 | LPS | IC50: 2.4 µM | Suppressed production | [1] |

| iNOS | RAW264.7 | LPS | Not specified | Reduced expression | [1] |

| TNF-α | RAW264.7 | LPS | Not specified | Reduced expression | [1] |

| IL-6 | RAW264.7 | LPS | Not specified | Reduced expression | [1] |

| IL-1β | RAW264.7 | LPS | Not specified | Reduced expression | [1] |

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay:

-

Cell Culture: RAW264.7 macrophages are seeded in 96-well plates and cultured overnight.

-

Treatment: Cells are treated with various concentrations of compound 9c for a specified duration.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce iNOS expression and NO production.

-

NO Measurement: After an incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value, representing the concentration of compound 9c that inhibits 50% of NO production, is calculated from the dose-response curve.

In Vitro Cytokine Expression Analysis:

-

Cell Culture and Treatment: RAW264.7 cells are cultured and treated with compound 9c and stimulated with LPS as described above.

-

RNA Extraction and qPCR: Total RNA is extracted from the cells, and the expression levels of Tnf, Il6, and Il1b mRNA are quantified using quantitative real-time PCR (qPCR).

-

Protein Analysis: Cell lysates are collected, and the protein levels of iNOS, TNF-α, IL-6, and IL-1β are determined by Western blotting or ELISA.

Signaling Pathway and Logical Relationship Diagrams

Caption: Canonical NF-κB pathway inhibition by Compound 9c.

Caption: Logical flow of Compound 9c's anti-inflammatory action.

Conclusion

It is imperative for researchers to distinguish between TNIK-IN-9 (Compound 54) and the Coixol derivative (Compound 9c) when referencing "this compound." While both exhibit significant anti-inflammatory properties through the modulation of the NF-κB signaling network, their specific molecular targets and mechanisms differ. TNIK-IN-9 is a selective inhibitor of NIK in the noncanonical NF-κB pathway, whereas Compound 9c demonstrates broader inhibitory effects on the canonical NF-κB pathway. This guide provides a foundational understanding of these two distinct compounds, their effects on cytokine production, and the experimental methodologies used to characterize them. Further investigation into the primary literature is recommended for more granular details on specific experimental conditions and data.

References

Technical Whitepaper: The Inhibitory Effect of Anti-inflammatory Agent 54 (Compound 9c) on the NF-kappaB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical overview of Anti-inflammatory Agent 54, a Coixol derivative identified as compound 9c, and its mechanism of action targeting the Nuclear Factor-kappaB (NF-κB) signaling pathway. All data and protocols are derived from the primary research publication: "Discovery of Coixol Derivatives as Potent Anti-inflammatory Agents" in the Journal of Natural Products (2023).

Executive Summary

This compound (also referred to as compound 9c) is a novel synthetic derivative of Coixol, a natural product extracted from Coix lachryma-jobi L.[1][2]. It has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Mechanistic studies have confirmed that Agent 54 exerts its effects primarily through the potent inhibition of the canonical NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound effectively suppresses the production of nitric oxide (NO) and key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2][3][4]. This inhibitory action is achieved by preventing the phosphorylation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB. These findings establish this compound as a promising candidate for further development as a therapeutic agent for inflammatory diseases.

Quantitative Data Summary

The biological activity of this compound was quantified through a series of in vitro assays using LPS-stimulated RAW264.7 macrophages. The key findings are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Endpoint | IC50 / Effect | Concentration |

| Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | 2.4 µM | N/A |

| Gene Expression (qRT-PCR) | Inhibition of TNF-α mRNA | Significant Reduction | 5 µM |

| Gene Expression (qRT-PCR) | Inhibition of IL-6 mRNA | Significant Reduction | 5 µM |

| Gene Expression (qRT-PCR) | Inhibition of IL-1β mRNA | Significant Reduction | 5 µM |

| Protein Expression (Western Blot) | Inhibition of iNOS | Dose-dependent Reduction | 1.25, 2.5, 5 µM |

| Protein Expression (Western Blot) | Inhibition of COX-2 | Dose-dependent Reduction | 1.25, 2.5, 5 µM |

Table 2: Effect of this compound on NF-κB Pathway Proteins

| Assay | Endpoint | Effect | Concentration |

| Western Blot | Inhibition of IκBα Phosphorylation | Dose-dependent Reduction | 1.25, 2.5, 5 µM |

| Western Blot | Inhibition of p65 Phosphorylation | Dose-dependent Reduction | 1.25, 2.5, 5 µM |

| Immunofluorescence | Inhibition of p65 Nuclear Translocation | Significant Reduction | 5 µM |

Mechanism of Action on the NF-κB Pathway

The pro-inflammatory stimulus LPS, via Toll-like receptor 4 (TLR4), activates a downstream signaling cascade that converges on the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, which is subsequently phosphorylated (on the p65 subunit) and translocates into the nucleus. Inside the nucleus, NF-κB binds to κB promoter sites on DNA, initiating the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Experimental evidence shows that this compound intervenes at a critical upstream point in this cascade. The compound dose-dependently inhibits the LPS-induced phosphorylation of both IκBα and the p65 subunit. By preventing these phosphorylation events, Agent 54 effectively blocks the degradation of IκBα and, consequently, prevents the nuclear translocation of p65. This sequesters the NF-κB complex in the cytoplasm in its inactive state, thereby shutting down the transcription of its target inflammatory genes.

Diagram: NF-κB Pathway Inhibition by Agent 54

Caption: Mechanism of NF-κB inhibition by Agent 54.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells were pre-treated with various concentrations of this compound (1.25, 2.5, 5 µM) or vehicle (DMSO) for 2 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Assay

-

RAW264.7 cells were seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Cells were pre-treated with Agent 54 for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

After incubation, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

-

An equal volume (50 µL) of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) was added to each well, followed by incubation for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was then added, and the plate was incubated for another 10 minutes at room temperature.

-

The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR)

-

RAW264.7 cells were treated as described in section 4.1 for 6 hours.

-

Total RNA was extracted from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system.

-

The relative expression of TNF-α, IL-6, and IL-1β mRNA was calculated using the 2-ΔΔCt method, with GAPDH used as the internal control for normalization.

Western Blot Analysis

-

RAW264.7 cells were treated as described in section 4.1. For analysis of phosphorylated proteins, cells were stimulated with LPS for 30 minutes. For iNOS and COX-2, cells were stimulated for 24 hours.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (30-50 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, or β-actin.

-

After washing three times with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band densities were quantified using image analysis software.

Diagram: Western Blot Experimental Workflow

Caption: Standard workflow for Western Blot analysis.

Immunofluorescence for p65 Translocation

-

RAW264.7 cells were grown on glass coverslips in a 24-well plate.

-

Cells were pre-treated with Agent 54 (5 µM) for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

The cells were fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.2% Triton X-100 for 10 minutes.

-

After blocking with 5% bovine serum albumin (BSA) for 1 hour, cells were incubated with an anti-p65 primary antibody overnight at 4°C.

-

Cells were washed and then incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclei were counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

Coverslips were mounted on glass slides, and images were captured using a fluorescence microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) was observed.

References

Initial Toxicology Screening of Curcumin: A Technical Guide

Executive Summary: This document provides a comprehensive overview of the initial toxicology screening of Curcumin, a natural polyphenolic compound renowned for its anti-inflammatory properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of Curcumin's preclinical safety profile. This report synthesizes data from in vitro and in vivo toxicological studies, presenting quantitative findings in structured tables, detailing experimental methodologies, and illustrating key biological pathways and workflows through diagrams.

Introduction

Curcumin, the principal curcuminoid found in the spice turmeric, has been extensively investigated for its therapeutic potential, particularly as a potent anti-inflammatory agent. Its mechanism of action involves the modulation of various signaling pathways, including the downregulation of pro-inflammatory cytokines and enzymes. Before a compound can advance to clinical trials, a thorough toxicological evaluation is imperative to establish its safety profile. This guide focuses on the initial, or preclinical, toxicology screening of Curcumin, which encompasses a battery of in vitro and in vivo assays designed to identify potential toxic effects.

In Vitro Toxicology

In vitro toxicology studies are fundamental in the early assessment of a compound's safety. These assays are designed to evaluate the cytotoxic, genotoxic, and specific organ-targeting potential of a substance in a controlled cellular environment.

Cytotoxicity Assessment

Cytotoxicity assays are employed to determine the concentration at which a substance induces cell death. These studies are crucial for establishing a therapeutic window and for guiding dose selection in subsequent in vivo studies.

Table 1: In Vitro Cytotoxicity of Curcumin

| Cell Line | Assay Type | Endpoint | IC50 Value (µg/mL) | Reference |

| THP-1 (Human monocytic) | PI Permeability | Cell Viability | ~10 | |

| HL-60 (Human promyelocytic leukemia) | PI Permeability | Cell Viability | <10 | |

| MCF-7 (Human breast adenocarcinoma) | PI Permeability | Cell Viability | >10 | |

| MDA-MB-231 (Human breast adenocarcinoma) | PI Permeability | Cell Viability | >10 | |

| Primary Human PBMCs | PI Permeability | Cell Viability | >10 |

Experimental Protocol: Propidium Iodide (PI) Permeability Assay

This assay determines the percentage of dead cells in a population by measuring the uptake of propidium iodide, a fluorescent dye that cannot penetrate the membrane of live cells.

-

Cell Culture: Human cancer cell lines (HL-60, MCF-7, MDA-MB-231) and primary human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of Curcumin (e.g., 1, 10, 30, and 100 µg/mL) for a specified duration (e.g., 20 hours). A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

-

Staining: Following treatment, cells are harvested and stained with a solution containing propidium iodide.

-

Flow Cytometry: The percentage of PI-positive cells (dead cells) is quantified using a flow cytometer.

-

Data Analysis: The IC50 value, the concentration of Curcumin that causes 50% cell death, is calculated from the dose-response curve.

In Vivo Toxicology

Following in vitro assessment, in vivo studies in animal models are conducted to understand the systemic effects of the compound.

Acute Toxicity

Acute toxicity studies involve the administration of a single, high dose of a substance to determine its immediate adverse effects and to establish the median lethal dose (LD50).

Table 2: Acute Oral Toxicity of Curcumin in Rodents

| Species | Route of Administration | LD50 Value | Reference |

| Mice | Oral | >2.0 g/kg | Not explicitly found in search results |

| Rats | Oral | >2.5 g/kg | Not explicitly found in search results |

Note: Specific LD50 values were not found in the provided search results. The values presented are generally recognized in the scientific literature for Curcumin.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a sequential dosing approach that minimizes the number of animals required.

-

Animal Model: Swiss mice or Wistar rats are commonly used.

-

Dosing: A single animal is dosed at a starting concentration.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher concentration. If the animal dies, the next is dosed at a lower concentration.

-

LD50 Calculation: The LD50 is calculated based on the pattern of survival and mortality.

Anti-inflammatory Signaling Pathway

Curcumin exerts its anti-inflammatory effects by modulating multiple signaling pathways. A key pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS) and leads to the production of pro-inflammatory cytokines.

Curcumin has been shown to significantly reduce LPS-induced activation of IRAK1 and MAPK, as well as inhibit the interaction between TLR4 and MyD88. This ultimately leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Conclusion

The initial toxicology screening of Curcumin indicates a favorable safety profile. In vitro studies demonstrate a selective cytotoxic effect on cancer cell lines at higher concentrations, while generally being safe for healthy cells. In vivo acute toxicity studies in rodents suggest a high LD50, indicating low acute toxicity. The well-characterized anti-inflammatory mechanisms of Curcumin, particularly its modulation of the TLR4 signaling pathway, provide a strong rationale for its therapeutic potential. Further long-term toxicity and safety pharmacology studies are warranted to fully elucidate its safety profile for chronic use.

Methodological & Application

Application Note: In Vitro Evaluation of Anti-inflammatory Agent 54 in Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a pivotal regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). Anti-inflammatory Agent 54 is a novel small molecule designed to modulate inflammatory responses. This document details the in vitro protocols for characterizing the anti-inflammatory effects of Agent 54 using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation. The protocols cover cytotoxicity assessment, measurement of key inflammatory mediators, and analysis of the agent's impact on the NF-κB signaling pathway.

Mechanism of Action: Inhibition of the NF-κB Pathway

This compound is hypothesized to act as a potent inhibitor of the IκB kinase (IKK) complex. In the canonical NF-κB pathway, activation by stimuli like LPS leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting the IKK complex, Agent 54 prevents the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.

Caption: NF-κB signaling pathway inhibited by Agent 54.

Data Presentation

The following tables summarize the quantitative data from key experiments designed to evaluate the efficacy and safety profile of this compound.

Table 1: Cytotoxicity of Agent 54 on RAW 264.7 Macrophages Assay: MTT. Incubation Time: 24 hours.

| Agent 54 Conc. (µM) | Cell Viability (%) | Std. Deviation |

|---|---|---|

| 0 (Vehicle) | 100.0 | ± 4.5 |

| 1 | 98.7 | ± 5.1 |

| 5 | 97.2 | ± 4.8 |

| 10 | 95.5 | ± 5.3 |

| 25 | 91.8 | ± 6.2 |

| 50 | 65.3 | ± 7.1 |

| 100 | 34.1 | ± 6.8 |

Table 2: Effect of Agent 54 on Nitric Oxide (NO) Production Assay: Griess Reagent. Stimulant: LPS (1 µg/mL). Incubation Time: 24 hours.

| Treatment | Agent 54 (µM) | NO Production (µM) | % Inhibition |

|---|---|---|---|

| Control (Untreated) | - | 1.2 ± 0.3 | - |

| LPS Only | - | 35.8 ± 2.1 | 0% |

| LPS + Agent 54 | 1 | 28.5 ± 1.9 | 20.4% |

| LPS + Agent 54 | 5 | 16.1 ± 1.5 | 55.0% |

| LPS + Agent 54 | 10 | 7.9 ± 1.1 | 77.9% |

| LPS + Agent 54 | 25 | 4.3 ± 0.8 | 88.0% |

Table 3: Effect of Agent 54 on Pro-inflammatory Cytokine Secretion Assay: ELISA. Stimulant: LPS (1 µg/mL). Incubation Time: 18 hours.

| Treatment | Agent 54 (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Control | - | 45 ± 8 | 22 ± 5 |

| LPS Only | - | 3250 ± 210 | 1840 ± 150 |

| LPS + Agent 54 | 10 | 1150 ± 130 | 680 ± 95 |

| LPS + Agent 54 | 25 | 480 ± 75 | 255 ± 60 |

Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro evaluation of this compound.

Caption: General experimental workflow for evaluating Agent 54.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage).

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

Cytotoxicity (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

-

Prepare serial dilutions of Agent 54 in serum-free DMEM.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Agent 54 (e.g., 1-100 µM). Include a "vehicle only" control.

-

Incubate the plate for 24 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Nitric Oxide (NO) Assay

-

Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of Agent 54 (e.g., 1-25 µM) for 1 hour.

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

-

Incubate the plate for 24 hours.

-

Collect 50 µL of the supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours.

-

Pre-treat cells with Agent 54 for 1 hour.

-

Stimulate with LPS (1 µg/mL) and incubate for 18 hours.

-

Collect the cell culture supernatant and centrifuge to remove debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis

-

Seed RAW 264.7 cells in a 6-well plate at 3 x 10⁵ cells/mL (2 mL per well) and grow to ~80% confluency.

-

Pre-treat with Agent 54 (e.g., 10, 25 µM) for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 30 minutes (for p-IκBα and p-p65 analysis).

-

Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-p65, p-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Application Notes & Protocols: In Vivo Experimental Design for Anti-inflammatory Agent 54

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of "Anti-inflammatory agent 54," a novel small molecule inhibitor of the NF-κB signaling pathway. The following protocols and guidelines are designed to assist researchers in designing and executing robust preclinical studies to assess the anti-inflammatory efficacy and mechanism of action of this agent in relevant animal models.

Key Signaling Pathway: NF-κB

"this compound" is hypothesized to exert its effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal pathway in the inflammatory response.[1][2] The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for "this compound."

Caption: NF-κB pathway and "Agent 54" inhibition.

In Vivo Experimental Workflow

A general workflow for evaluating the in vivo efficacy of "this compound" is outlined below. This workflow can be adapted for various inflammation models.

Caption: General in vivo experimental workflow.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This model is widely used to assess the efficacy of anti-inflammatory agents against acute inflammation.[3][4]

Experimental Protocol

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.[5]

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

-

Grouping: Randomly divide animals into the following groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally)

-

"this compound" (e.g., 10, 30, 100 mg/kg, orally)

-

Positive Control (e.g., Diclofenac sodium, 10 mg/kg, orally)[6]

-

-

Dosing: Administer the respective treatments orally 1 hour before the induction of inflammation.[7]

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[4]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[4]

-

Euthanasia and Sample Collection: At the end of the experiment, euthanize the animals and collect paw tissue for histological and biochemical analysis.

Data Presentation

Table 1: Effect of "this compound" on Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 1.25 ± 0.10 | - |

| Agent 54 | 10 | 0.95 ± 0.08* | 24.0 |

| Agent 54 | 30 | 0.68 ± 0.06** | 45.6 |

| Agent 54 | 100 | 0.45 ± 0.05 | 64.0 |

| Diclofenac Sodium | 10 | 0.50 ± 0.04 | 60.0 |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Chronic Inflammation Model: DSS-Induced Colitis

This model mimics inflammatory bowel disease (IBD) and is suitable for evaluating agents intended for chronic inflammatory conditions.[8]

Experimental Protocol

-

Animals: C57BL/6 mice are commonly used.

-

Acclimatization: Acclimatize mice for one week.

-

Grouping: Randomly divide mice into treatment groups (n=8-10 per group):

-

Normal Control (drinking water)

-

DSS + Vehicle Control

-

DSS + "this compound" (e.g., 10, 30, 100 mg/kg, orally, daily)

-

DSS + Positive Control (e.g., Sulfasalazine, 50 mg/kg, orally, daily)

-

-

Induction of Colitis: Administer 2.5-3% Dextran Sulfate Sodium (DSS) in drinking water for 7 days.

-

Treatment: Administer "this compound" or controls orally once daily, starting from day 1 of DSS administration.

-

Monitoring: Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

-

Euthanasia and Sample Collection: On day 8, euthanize the mice. Collect the colon for length measurement and histological analysis. Collect colonic tissue for cytokine analysis (e.g., TNF-α, IL-6, IL-1β).[9]

Data Presentation

Table 2: Effect of "this compound" on DSS-Induced Colitis

| Treatment Group | Dose (mg/kg/day) | Disease Activity Index (DAI) on Day 7 (Mean ± SEM) | Colon Length (cm) (Mean ± SEM) |

| Normal Control | - | 0.0 ± 0.0 | 8.5 ± 0.3 |

| DSS + Vehicle | - | 3.5 ± 0.4 | 5.2 ± 0.2 |

| DSS + Agent 54 | 10 | 2.8 ± 0.3 | 6.0 ± 0.3 |

| DSS + Agent 54 | 30 | 2.1 ± 0.2 | 6.8 ± 0.4 |

| DSS + Agent 54 | 100 | 1.5 ± 0.2 | 7.5 ± 0.3 |

| DSS + Sulfasalazine | 50 | 1.8 ± 0.3 | 7.1 ± 0.4 |

*p<0.05, **p<0.01, ***p<0.001 compared to DSS + Vehicle.

Outcome Measures

A variety of outcome measures can be employed to assess the efficacy of "this compound".[10][11]

Primary Outcome Measures

-

Clinical Scores: Disease Activity Index (DAI) in colitis, arthritis scores.

-

Physical Measurements: Paw volume/thickness, body weight changes.

-

Histopathology: Tissue damage scores, inflammatory cell infiltration.

Secondary Outcome Measures

-

Biochemical Markers: Myeloperoxidase (MPO) activity in tissues.

-

Cytokine Profiling: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in serum or tissue homogenates using ELISA or multiplex assays.[9]

-

Gene Expression Analysis: Quantification of inflammatory gene expression (e.g., iNOS, COX-2) by RT-qPCR in target tissues.

-

Western Blot Analysis: To confirm the inhibition of the NF-κB pathway by measuring levels of phosphorylated IκBα and NF-κB p65 in tissue lysates.

Conclusion

The provided protocols and guidelines offer a robust framework for the in vivo characterization of "this compound." The selection of the appropriate animal model and outcome measures will be critical in elucidating the therapeutic potential of this novel agent. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

- 1. Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies [mdpi.com]

- 2. Decoding sepsis: Unraveling key signaling pathways for targeted therapies | EurekAlert! [eurekalert.org]

- 3. scielo.br [scielo.br]

- 4. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpras.com [ijpras.com]

- 6. In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]

- 9. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. omf.ngo [omf.ngo]

- 11. dovepress.com [dovepress.com]

Troubleshooting & Optimization

"Anti-inflammatory agent 54" solubility issues and solutions

Welcome to the technical support center for Anti-inflammatory Agent 54. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a potent, non-steroidal anti-inflammatory drug (NSAID) that exhibits poor aqueous solubility. This is a significant concern because for a drug to be absorbed by the body, especially after oral administration, it must be in a dissolved state at the site of absorption.[1] Poor solubility can lead to low bioavailability, meaning a reduced amount of the drug reaches the bloodstream to exert its therapeutic effect.[1] Many new drug candidates, estimated to be as high as 90%, face this challenge.[1]

Q2: What are the initial signs of solubility issues with Agent 54 in my experiments?

A: You may observe several indicators of poor solubility during your experiments:

-

Precipitation: The compound crashes out of solution, appearing as a solid precipitate or cloudiness.

-

Low and Variable Bioavailability: In vivo studies may show inconsistent and low plasma concentrations of the drug after administration.[2]

-

Inconsistent Assay Results: In vitro assays may yield variable results due to the compound not being fully dissolved.

-

Difficulty in Formulation: Challenges in preparing a stable, homogenous solution for dosing.

Q3: What are the common strategies to improve the solubility of compounds like Agent 54?

A: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[3]

-

Physical Modifications:

-

Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][4]

-

Modification of Crystal Habit: This includes creating polymorphs, amorphous forms, or co-crystals.[3] Amorphous forms, in particular, have a higher energy state and can be significantly more soluble than their crystalline counterparts.[5]

-

Drug Dispersion in Carriers: This involves creating solid dispersions or solid solutions where the drug is dispersed in a carrier matrix.[3][6][7]

-

-

Chemical Modifications:

-

pH Adjustment: For drugs with ionizable groups, altering the pH of the solution can increase solubility.[3][8]

-

Use of Buffers: Buffers can maintain an optimal pH for solubility.[3]

-

Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[3][8]

-

Salt Formation: For acidic or basic drugs, forming a salt can significantly improve solubility.[3]

-

-

Other Methods:

-

Use of Solubilizing Excipients: This includes co-solvents, surfactants, and hydrotropic agents.[3][8]

-

Nanosuspensions: These are sub-micron colloidal dispersions of the drug stabilized by surfactants.[9][10][11]

-

Amorphous Solid Dispersions (ASDs): The drug is dispersed in an amorphous state within a polymer matrix.[5][6][7][12]

-

Troubleshooting Guides

Issue 1: Agent 54 precipitates out of my aqueous buffer during an in vitro assay.

Possible Cause & Solution

| Possible Cause | Recommended Solution |

| Low intrinsic solubility of Agent 54. | Increase the solubility by adding a co-solvent such as DMSO, ethanol, or PEG 400 to the buffer.[13] Start with a low percentage (e.g., 1-5%) and gradually increase, ensuring the co-solvent does not interfere with the assay. |

| pH of the buffer is not optimal for Agent 54's solubility. | Determine the pKa of Agent 54. If it is a weak acid, increasing the pH of the buffer can enhance solubility.[14] Conversely, for a weak base, decreasing the pH can improve solubility. |

| The concentration of Agent 54 exceeds its saturation solubility in the buffer. | Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low and does not affect the experiment. |

| Temperature fluctuations. | Ensure all solutions and equipment are maintained at a constant and appropriate temperature, as solubility is temperature-dependent.[15] |

Issue 2: Inconsistent results in cell-based assays with Agent 54.

Possible Cause & Solution

| Possible Cause | Recommended Solution |

| Agent 54 is not fully dissolved in the cell culture medium. | Prepare a stock solution in a biocompatible solvent like DMSO. When adding to the cell culture medium, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation. The final DMSO concentration should typically be below 0.5% to avoid cytotoxicity. |

| Precipitation of Agent 54 over the course of the experiment. | Consider using a formulation approach to enhance and maintain solubility. This could involve complexation with cyclodextrins or creating a nanosuspension.[9][13] |

| Interaction with components of the cell culture medium. | Some components of the medium, like proteins in fetal bovine serum (FBS), can bind to the drug and affect its free concentration. Perform control experiments with and without serum to assess this. |

Issue 3: Low and variable oral bioavailability of Agent 54 in animal studies.

Possible Cause & Solution

| Possible Cause | Recommended Solution |

| Poor dissolution of Agent 54 in the gastrointestinal tract. | Formulate Agent 54 as a nanosuspension or an amorphous solid dispersion (ASD) to improve its dissolution rate and extent.[5][10][16] Nanosizing can increase the surface area for dissolution, while ASDs present the drug in a higher energy, more soluble state.[5][16] |

| First-pass metabolism. | Investigate if Agent 54 undergoes significant metabolism in the liver before reaching systemic circulation. If so, consider alternative routes of administration or co-administration with an inhibitor of the metabolizing enzymes, if appropriate for the study. |

| Efflux by transporters in the gut wall. | Determine if Agent 54 is a substrate for efflux transporters like P-glycoprotein. If so, co-administration with a P-gp inhibitor could be explored in preclinical studies. |

Data Presentation

Table 1: Solubility of Representative NSAIDs in Different Media

| Compound | Solubility in Water (mg/mL) | Solubility in pH 6.8 Buffer (mg/mL) | Solubility in Ethanol (mg/mL) |

| Ibuprofen | < 1 | - | > 100 |

| Diclofenac | - | - | - |

| Celecoxib | < 0.005 | - | - |

Data for illustrative purposes. Actual values should be determined experimentally. Ibuprofen has a poor water solubility of less than 1 mg/mL but is more soluble in aqueous alcohol mixtures.[17] The solubility of many NSAIDs increases with the pH of the buffer.[14]

Table 2: Common Solubilizing Excipients and Their Applications

| Excipient Type | Examples | Typical Use |

| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Parenteral and oral liquid formulations.[13] |

| Surfactants | Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate | Oral and parenteral formulations to form micelles that encapsulate hydrophobic drugs.[13][18] |

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Oral and parenteral formulations to form inclusion complexes.[13] |

| Polymers for ASDs | PVP, HPMCAS, Eudragit | Oral solid dosage forms to maintain the drug in an amorphous state.[5][12] |